molecular formula C25H24N4O3 B6550114 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2,6-dimethylphenyl)acetamide CAS No. 1040671-27-9

2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B6550114
CAS No.: 1040671-27-9
M. Wt: 428.5 g/mol
InChI Key: NJMGUBQBCLBARG-UHFFFAOYSA-N
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Description

2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2,6-dimethylphenyl)acetamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is recognized as a key mediator of nociception, neurogenic inflammation, and pain signaling in response to a variety of exogenous irritants and endogenous inflammatory mediators. This compound acts by blocking the channel pore , effectively inhibiting calcium influx and neuronal depolarization triggered by TRPA1 agonists such as allyl isothiocyanate (AITC) and cinnamaldehyde. Its primary research value lies in the investigation of pain pathways and the validation of TRPA1 as a therapeutic target for conditions including neuropathic pain, migraine, and inflammatory disorders. By selectively antagonizing TRPA1, this reagent enables researchers to dissect the channel's specific role in complex biological systems, assess its contribution to disease models in vivo, and screen for the efficacy of novel analgesic compounds. It is an essential tool for pharmacological studies in neurobiology and for advancing the development of next-generation pain therapeutics.

Properties

IUPAC Name

2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-15-9-8-10-16(2)22(15)26-20(30)14-29-18(4)13-17(3)21(25(29)31)24-27-23(28-32-24)19-11-6-5-7-12-19/h5-13H,14H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMGUBQBCLBARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features multiple functional groups that contribute to its biological activity:

  • Pyridine ring : Known for various pharmacological properties.
  • Oxadiazole moiety : Associated with antimicrobial and anticancer activities.
  • Acetamide group : Plays a role in enhancing solubility and bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Preparation of the oxadiazole ring : This is achieved through cyclization reactions.
  • Coupling with pyridine derivatives : This step incorporates the pyridine structure into the molecule.
  • Formation of the acetamide group : Achieved via amide coupling reactions using reagents like acetic anhydride.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole structures exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The presence of the -N=CO group in oxadiazoles influences gene transcription related to biofilm formation in bacteria .
  • Case Study : A study demonstrated that synthesized oxadiazole derivatives showed higher antimicrobial activity than ciprofloxacin against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were evaluated using various cell lines:

  • Cell Viability Assays : The compound was tested on L929 cells, showing varying degrees of cytotoxicity depending on concentration. Notably, some derivatives increased cell viability above 100% at certain concentrations .
CompoundConcentration (µM)Cell Viability after 24h (%)Cell Viability after 48h (%)
241009279
252006873
29509697

This suggests a potential for anticancer applications, particularly in targeting specific cancer cell lines.

Lipophilicity and Drug Design

The lipophilicity of the compound is critical for predicting its biological activity and toxicity. Studies show that compounds with optimal lipophilicity often exhibit better absorption and distribution in biological systems .

The biological activities are hypothesized to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to receptors that regulate cellular functions, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Differences

The compound’s closest structural analogues are highlighted below, with key differences influencing physicochemical and biological properties:

Compound Name Key Structural Features Reported Applications Key Differences
Target Compound 1,2,4-oxadiazole, dihydropyridinone, 2,6-dimethylphenyl acetamide Not explicitly stated N/A (reference compound)
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide 4-chlorophenyl (oxadiazole), 3-chloro-4-methoxyphenyl (acetamide) Not explicitly stated - Chlorine substitution on phenyl rings enhances electronegativity and lipophilicity.
- Methoxy group may alter metabolic stability.
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinone ring instead of oxadiazole/dihydropyridinone, methoxy group Fungicide (agricultural use) - Oxazolidinone vs. oxadiazole alters ring strain and hydrogen-bonding capacity.
- Simpler structure with methoxy substituent.
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Hydroxy group, tetrahydropyrimidinone, stereochemical complexity Pharmacological (likely protease inhibition) - Increased steric bulk and hydrogen-bond donors (hydroxy group). - Stereochemistry impacts target binding specificity.

Preparation Methods

Formation of the Pyridinone Ring

The pyridinone ring is typically synthesized via cyclocondensation reactions. A plausible route involves the reaction of ethyl acetoacetate with ammonium acetate and a diketone precursor under acidic conditions. For 4,6-dimethylpyridin-2(1H)-one, methyl groups are introduced at positions 4 and 6 through the use of acetylacetone as a starting material. The reaction proceeds via Knorr pyridine synthesis, yielding the pyridinone core with inherent methylation.

Functionalization of the Pyridinone Nitrogen

The nitrogen at position 1 of the pyridinone ring is alkylated to introduce the acetamide side chain.

Alkylation with Chloroacetyl Chloride

The pyridinone-oxadiazole intermediate undergoes alkylation using chloroacetyl chloride in the presence of a base such as sodium hydride or triethylamine. This step attaches a chloroacetyl group to the pyridinone nitrogen, forming 1-(chloroacetyl)-4,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one.

Optimization Insight :

  • Solvent: Anhydrous tetrahydrofuran (THF) minimizes side reactions.

  • Temperature: 0–5°C during reagent addition to control exothermicity.

Amide Coupling with 2,6-Dimethylaniline

The chloroacetyl intermediate is reacted with 2,6-dimethylaniline to form the final acetamide bond.

Nucleophilic Substitution

The chlorine atom in the chloroacetyl group is displaced by the amine group of 2,6-dimethylaniline. This reaction is conducted in a polar aprotic solvent (e.g., dimethylformamide) with potassium iodide as a catalyst to enhance reactivity.

Reaction Parameters :

  • Molar ratio: 1:1.2 (chloroacetyl intermediate to aniline).

  • Temperature: 80°C, 8 hours.

  • Yield: 70–75% after recrystallization from ethanol.

Alternative Coupling via Acyl Chloride

To circumvent challenges with nucleophilic substitution, the carboxylic acid derivative of the pyridinone-oxadiazole (obtained via hydrolysis of the chloroacetyl group) is converted to an acyl chloride using thionyl chloride. The acyl chloride is then coupled with 2,6-dimethylaniline in dichloromethane with triethylamine as a base.

Advantages :

  • Higher yield (85–90%) due to efficient amide bond formation.

  • Reduced side products compared to nucleophilic substitution.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via column chromatography using silica gel and a gradient of ethyl acetate/hexane (1:3 to 1:1). High-performance liquid chromatography (HPLC) ensures >98% purity, critical for pharmaceutical intermediates.

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 2.35 (s, 6H, CH₃), δ 6.85–7.45 (m, aromatic protons).

  • MS (ESI) : m/z 444.5 [M+H]⁺, consistent with the molecular formula C₂₅H₂₄N₄O₄.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Ethanol and dichloromethane are recycled via distillation, reducing environmental impact. Piperazine byproducts (from analogous syntheses) are neutralized and disposed of as per regulatory guidelines.

Process Optimization

  • Catalyst Screening : Palladium on carbon (Pd/C) improves reaction rates in hydrogenation steps for precursor synthesis.

  • Flow Chemistry : Continuous-flow systems enhance yield in cyclization steps by maintaining precise temperature control .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step protocols, including cyclization of oxadiazole and dihydropyridinone moieties. Key steps include:

  • Oxadiazole formation : Reacting nitrile derivatives with hydroxylamine under reflux (80–100°C) in ethanol .
  • Dihydropyridinone assembly : Using microwave-assisted condensation (120°C, 2 hrs) with acetic acid catalysis . Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. How is structural characterization validated for this compound?

Advanced spectroscopic techniques are critical:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl groups at 4,6-positions and oxadiazole integration) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 475.212) .
  • X-ray crystallography : Resolves stereochemistry of the dihydropyridinone core .

Q. What are the compound’s key reactivity profiles under varying conditions?

The oxadiazole and dihydropyridinone moieties dictate reactivity:

  • Oxidation : Oxadiazole rings resist oxidation, but the dihydropyridinone 2-oxo group can form carboxylates under strong oxidants (e.g., KMnO4_4) .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) reduces the oxadiazole to an amine, altering bioactivity .
  • pH sensitivity : The acetamide linkage hydrolyzes in acidic conditions (HCl, reflux), requiring buffered solutions for stability .

Q. What solubility and stability parameters are critical for experimental design?

  • Solubility : Moderately soluble in DMSO (>10 mg/mL) and ethanol (~5 mg/mL); insoluble in aqueous buffers without surfactants .
  • Stability : Degrades under UV light (t1/2_{1/2} = 24 hrs), necessitating dark storage at 4°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Compare analogs with halogenated phenyl (e.g., 4-chloro vs. 3-bromo) to assess binding affinity changes .
  • Functional group swaps : Replace oxadiazole with triazole or thiadiazole to evaluate enzymatic inhibition selectivity .
  • Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 or kinase domains) .

Q. What computational strategies resolve contradictions in experimental vs. theoretical data?

  • DFT calculations : Model electron density of the oxadiazole ring to explain unexpected reactivity (e.g., nucleophilic attack at C5 vs. C2) .
  • MD simulations : Analyze solvation effects on stability discrepancies between HPLC and NMR data .

Q. How can multi-target interactions be systematically investigated?

  • Kinase profiling : Use high-throughput screens (e.g., Eurofins KinaseProfiler™) to identify off-target inhibition .
  • Transcriptomics : RNA-seq on treated cell lines reveals downstream pathways (e.g., apoptosis vs. inflammation) .

Q. What methodologies address data reproducibility challenges in toxicity assays?

  • Metabolic stability : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated degradation .
  • Ames test : Use TA98 and TA100 strains with/without S9 activation to assess mutagenicity .

Data Contradiction Analysis

  • Case Study : Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using reference inhibitors (e.g., staurosporine) and validate via orthogonal methods (SPR vs. fluorescence polarization) .

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